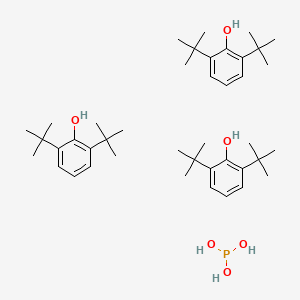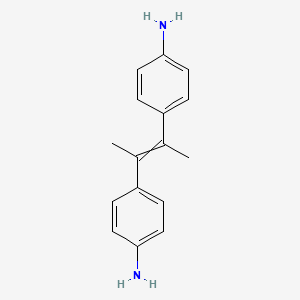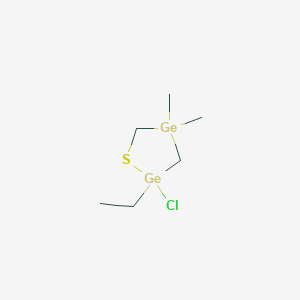
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is an organogermanium compound that features a thiadigermolane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane typically involves the reaction of germanium tetrachloride with ethyl and dimethyl-substituted thiol compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different germanium hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germanium hydrides.
Substitution: Substituted thiadigermolane derivatives with different functional groups.
科学研究应用
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用机制
The mechanism of action of 2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The thiadigermolane ring structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadisilane: Similar structure but with silicon atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadistannane: Contains tin atoms instead of germanium.
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadiphospholane: Features phosphorus atoms in the ring structure.
Uniqueness
2-Chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane is unique due to the presence of germanium atoms in its ring structure. This imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its silicon and tin analogs. The germanium atoms also contribute to the compound’s potential biological activity and applications in advanced materials.
属性
CAS 编号 |
90754-09-9 |
|---|---|
分子式 |
C6H15ClGe2S |
分子量 |
300.0 g/mol |
IUPAC 名称 |
2-chloro-2-ethyl-4,4-dimethyl-1,2,4-thiadigermolane |
InChI |
InChI=1S/C6H15ClGe2S/c1-4-9(7)5-8(2,3)6-10-9/h4-6H2,1-3H3 |
InChI 键 |
WKJMHSTYRMHISE-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge]1(C[Ge](CS1)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


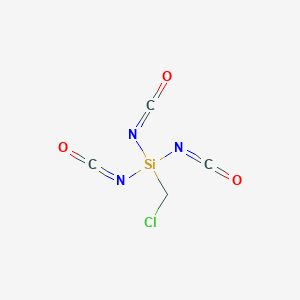

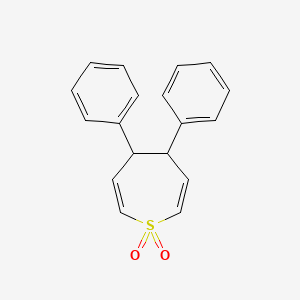
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
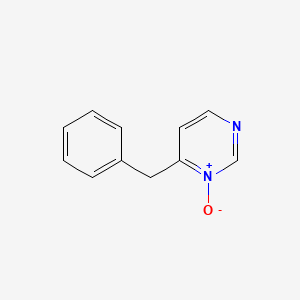
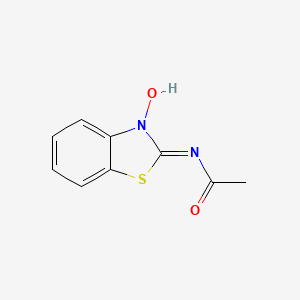

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
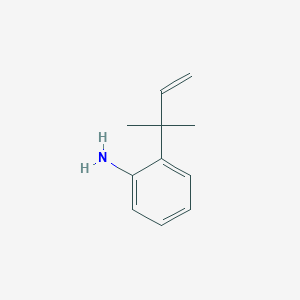
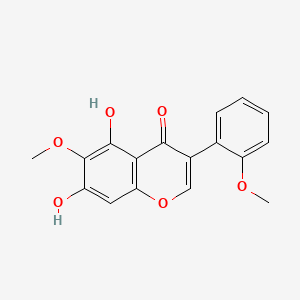
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
